8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
Description
Properties
IUPAC Name |
8-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-7-8-17(21-20-13)25-15-9-11-22(12-15)26(23,24)16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCCDJCRURDKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the sulfonyl group: This step involves the sulfonation of the quinoline ring, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, using appropriate pyrrolidine derivatives.
Coupling with 6-Methylpyridazin-3-yl group: This step involves the formation of an ether linkage between the pyrrolidine ring and the 6-Methylpyridazin-3-yl group, often using reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives, depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline has been explored for its potential as an anticancer agent . Research indicates that derivatives of quinoline can inhibit key metabolic pathways in cancer cells, particularly by targeting the M2 isoform of pyruvate kinase (PKM2), which is crucial for tumor metabolism. Compounds similar to this one have shown promise in modulating PKM2 activity, thereby affecting cancer cell proliferation and survival .
The compound is under investigation for its antimicrobial properties. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. Studies have shown that modifications to the quinoline structure can enhance these properties, making them suitable candidates for developing new antibiotics or antifungal agents .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its functional groups allow for various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the synthesis of novel compounds with potential therapeutic applications .
Material Science
The compound's unique properties also make it relevant in material science . Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties. Research into quinoline-based materials has shown potential applications in sensors and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Differences :
- Sulfonyl Group Position: Both compounds have a sulfonyl group at the 8-position of the quinoline core.
- Heterocyclic Substituent: The target compound employs a pyrrolidine ring linked to 6-methylpyridazine, whereas 3-phenylsulfonyl-8-piperazinyl-1yl-quinoline uses a piperazine ring substituted with a phenyl group at the sulfonyl position .
Functional Implications :
- Pyrrolidine rings, as in the target compound, may confer greater rigidity, influencing receptor binding specificity.
- The methylpyridazine moiety in the target compound could enhance interactions with hydrophobic pockets in enzymes or receptors, compared to the phenyl group in the piperazinyl analog.
8-Methyl-2-(m-tolylsulfonyl)quinoline
Structural Differences :
Physicochemical Properties :
3-(Phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline
Structural Differences :
- Sulfonyl Position : The sulfonyl group is at the 3-position here, while the target compound places it at the 8-position.
- Pyrrolidine Substituent : This analog has a pyrrolidinylethyl group at the 8-position, whereas the target compound’s pyrrolidine is directly linked to methylpyridazine via an ether bond .
Functional Comparison :
- The ethyl spacer in the pyrrolidinylethyl group may increase conformational flexibility, whereas the methylpyridazine ether in the target compound could enhance electronic interactions (e.g., hydrogen bonding or π-stacking) with biological targets.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Synthetic Challenges : The target compound’s multi-heterocyclic architecture requires advanced regioselective sulfonylation and coupling techniques, as seen in and .
- Biological Potential: While piperazinyl and pyrrolidinylethyl analogs have established roles in CNS therapies, the methylpyridazine group in the target compound warrants exploration in oncology or immunology.
- Physicochemical Optimization : Comparative studies on solubility, bioavailability, and metabolic stability across these analogs are needed to prioritize lead candidates.
Biological Activity
8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound with potential applications in medicinal chemistry. Its structure includes multiple heterocyclic components, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is 8-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylquinoline. The synthesis typically involves several key steps:
- Formation of the Quinoline Core : Methods such as Skraup or Friedländer synthesis are used.
- Introduction of the Sulfonyl Group : This is achieved through sulfonation using reagents like sulfur trioxide.
- Attachment of the Pyrrolidine Ring : Nucleophilic substitution reactions introduce the pyrrolidine moiety.
Table 1: Synthetic Steps Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Quinoline formation | Skraup synthesis, Friedländer synthesis |
| 2 | Sulfonation | Sulfur trioxide, chlorosulfonic acid |
| 3 | Nucleophilic substitution | Pyrrolidine derivatives |
Biological Activity
The biological activity of this compound is influenced by its structural features. Compounds with similar structures have shown various pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives, closely related to this compound, have demonstrated significant inhibitory effects against cancer cell lines, particularly in breast cancer models .
- Antimicrobial Properties : The presence of nitrogen heterocycles often correlates with enhanced antimicrobial activity. Similar compounds have been reported to exhibit good antibacterial and antifungal activities .
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity | Reference |
|---|---|---|
| Pyrazole derivatives | Antitumor | |
| Antimicrobial agents | Antibacterial | |
| Quinoline-based drugs | Antimalarial |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate cellular pathways, leading to therapeutic effects.
Case Studies
Recent studies have focused on the biological evaluation of similar compounds:
- Antitumor Efficacy : A study evaluated pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin .
- Inhibition Studies : Research on quinoline derivatives has shown promising results against Plasmodium falciparum strains resistant to traditional antimalarials, indicating that modifications in structure can lead to significant improvements in efficacy .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Critical analytical techniques include:
Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., sulfonyl protons at δ 3.1–3.3 ppm; pyridazinyl protons at δ 8.2–8.5 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₂H₂₁N₄O₃S: 421.1284; observed: 421.1286) .
X-ray Crystallography : Resolves bond lengths (e.g., S–O bonds: 1.43–1.45 Å) and dihedral angles (quinoline-pyrrolidine: 85–90°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
